3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride
Overview
Description
3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride is a useful research compound. Its molecular formula is C14H22ClNO2 and its molecular weight is 271.78 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Pharmacological Effects and Analyses
3-(3,4-Dimethoxy-benzyl)-piperidine hydrochloride exhibits significant pharmacological effects, particularly in the domain of neuropharmacology. It has been explored for its role in selective serotonin reuptake inhibition, a mechanism integral in treating various psychiatric disorders such as depression, anxiety, and stress-related conditions. For instance, paroxetine hydrochloride, a derivative, demonstrates these effects and has been used in treating depression, anxiety disorders, and post-traumatic stress disorder (Germann, Ma, Han, & Tikhomirova, 2013).
2. Bioactive Conformation Research
Research into the bioactive conformations of related piperidine derivatives has provided insights into their interaction with biological receptors, such as opioid receptors. These studies are crucial for understanding the molecular basis of their pharmacological activity and for developing more effective and selective drugs. For example, studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have contributed to knowledge about mu-opioid receptor antagonism (Le Bourdonnec et al., 2006).
3. Anti-Acetylcholinesterase Activity
Certain derivatives of this compound, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have shown significant anti-acetylcholinesterase activity. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s, where acetylcholinesterase inhibitors play a critical therapeutic role (Sugimoto et al., 1990).
4. Structural Analysis and Synthesis
Studies have also focused on the structural analysis and synthesis of various piperidine derivatives. Understanding the crystal structure and synthetic pathways of these compounds is essential for developing new pharmacological agents and enhancing existing ones. This research underpins the development of drugs like Donepezil, used in treating Alzheimer's disease (Bing, 2005).
5. Glycosidase Inhibition
The compound has also been investigated for its potential role in glycosidase inhibition. Glycosidase inhibitors are significant in treating metabolic disorders and have applications in diabetes management. Research in this area contributes to the broader understanding of therapeutic agents for metabolic diseases (Jespersen, Bols, Sierks, & Skrydstrup, 1994).
Safety and Hazards
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-6-5-11(9-14(13)17-2)8-12-4-3-7-15-10-12;/h5-6,9,12,15H,3-4,7-8,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZZULFLDJDCCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCCNC2)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588810 | |
Record name | 3-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625454-24-2 | |
Record name | 3-[(3,4-Dimethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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